molecular formula C5H8ClN3O B13666249 5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride

5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride

Cat. No.: B13666249
M. Wt: 161.59 g/mol
InChI Key: SJFNJSRSDLVOED-UHFFFAOYSA-N
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Description

5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride typically involves the reaction of 2-methylpyrimidin-4(3H)-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylpyrimidin-4-ol
  • 4-Hydroxymethyl-5-methylimidazole

Uniqueness

5-Amino-2-methylpyrimidin-4(3H)-one hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

5-amino-2-methyl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c1-3-7-2-4(6)5(9)8-3;/h2H,6H2,1H3,(H,7,8,9);1H

InChI Key

SJFNJSRSDLVOED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)N.Cl

Origin of Product

United States

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